molecular formula C10H13BrN2O2 B2964049 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide CAS No. 1022401-80-4

2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide

Cat. No.: B2964049
CAS No.: 1022401-80-4
M. Wt: 273.13
InChI Key: HFWHVMHNGOTJMP-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H13BrN2O2 It is characterized by the presence of a bromo-substituted phenoxy group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide typically involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetic acid to form 2-(4-bromo-3,5-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the reaction monitored by techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various functionalized phenoxyacetohydrazides.

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The bromo-substituted phenoxy group can interact with biological macromolecules, potentially inhibiting or modifying their function. The acetohydrazide moiety may also play a role in binding to enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
  • 2-(4-Fluoro-3,5-dimethylphenoxy)acetohydrazide
  • 2-(4-Methyl-3,5-dimethylphenoxy)acetohydrazide

Uniqueness

2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromo group can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in research and development.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWHVMHNGOTJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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